

physical and chemical properties of 7,3'-Dihydroxy-5'-methoxyisoflavone

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Compound of Interest

Compound Name: 7,3'-Dihydroxy-5'-methoxyisoflavone

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A Comprehensive Technical Guide to 7,3'-Dihydroxy-5'-methoxyisoflavone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of the isoflavone, **7,3'-Dihydroxy-5'-methoxyisoflavone**. While specific experimental data for this compound is limited in publicly available literature, this document compiles established information, data from structurally similar compounds, and validated experimental methodologies to serve as a valuable resource for research and development.

Chemical and Physical Properties

7,3'-Dihydroxy-5'-methoxyisoflavone, a member of the isoflavonoid class of organic compounds, possesses the following identifiers and properties:

Property	Value	Source
IUPAC Name	7-hydroxy-3-(3-hydroxy-5-methoxyphenyl)chromen-4-one	PubChem
Molecular Formula	C ₁₆ H ₁₂ O ₅	[1][2]
Molecular Weight	284.26 g/mol	[1][2]
CAS Number	947611-61-2	[1]
Predicted Boiling Point	567.9 ± 50.0 °C	ChemicalBook
Predicted Density	1.420 ± 0.06 g/cm ³	ChemicalBook
Predicted pKa	6.82 ± 0.20	ChemicalBook

Note: Predicted values are computationally derived and should be confirmed by experimental data.

Spectral Data (Predicted)

Based on the spectral data of structurally related hydroxy- and methoxy-substituted isoflavones, the following characteristics for **7,3'-Dihydroxy-5'-methoxyisoflavone** can be anticipated:

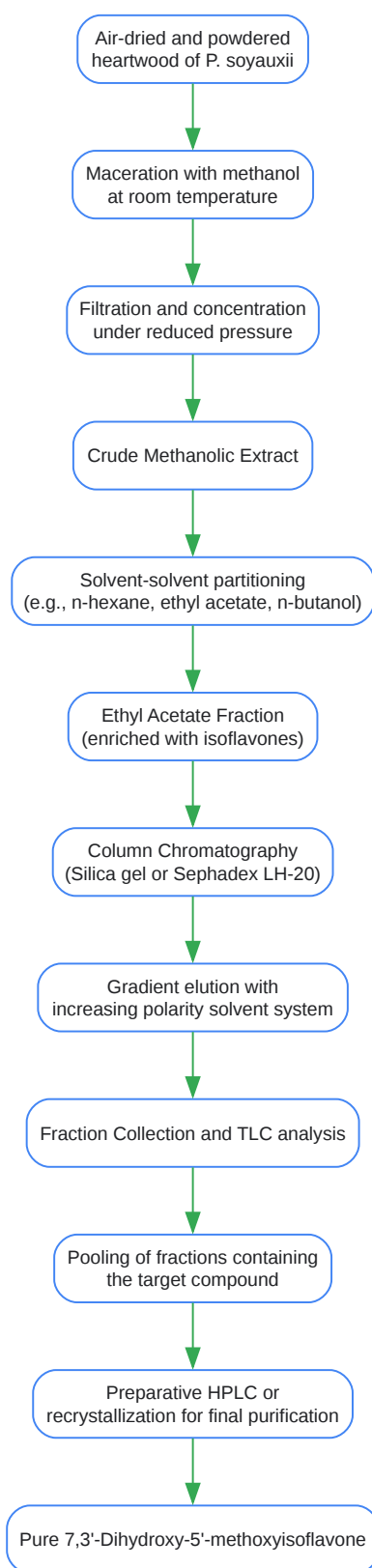
Spectral Data	Predicted Characteristics
¹ H NMR	Signals corresponding to aromatic protons on the A and B rings, a characteristic singlet for the C2-proton of the isoflavone core, a singlet for the methoxy group protons, and signals for the hydroxyl protons. The exact chemical shifts will be influenced by the substitution pattern.
¹³ C NMR	Resonances for 16 carbon atoms, including signals for the carbonyl carbon (C4), olefinic carbons of the C-ring, and aromatic carbons of the A and B rings. The carbon attached to the methoxy group will show a characteristic upfield shift.
UV-Vis Spectroscopy	Two major absorption bands are expected, typical for the isoflavone skeleton. Band I, representing the B-ring absorption, is anticipated in the 310-330 nm range, while Band II, from the A-ring benzoyl system, is expected around 250-270 nm.
Mass Spectrometry	The molecular ion peak [M] ⁺ would be observed at m/z 284. Fragmentation patterns would likely involve retro-Diels-Alder (RDA) cleavage of the C-ring, providing structural information about the A and B rings.

Natural Occurrence and Isolation

7,3'-Dihydroxy-5'-methoxyisoflavone has been identified as a constituent of the heartwood of *Pterocarpus soyauxii*, also known as African Padauk.

Proposed Isolation Protocol from *Pterocarpus soyauxii*

The following is a generalized protocol for the isolation of isoflavonoids from plant material, which can be adapted for **7,3'-Dihydroxy-5'-methoxyisoflavone**.



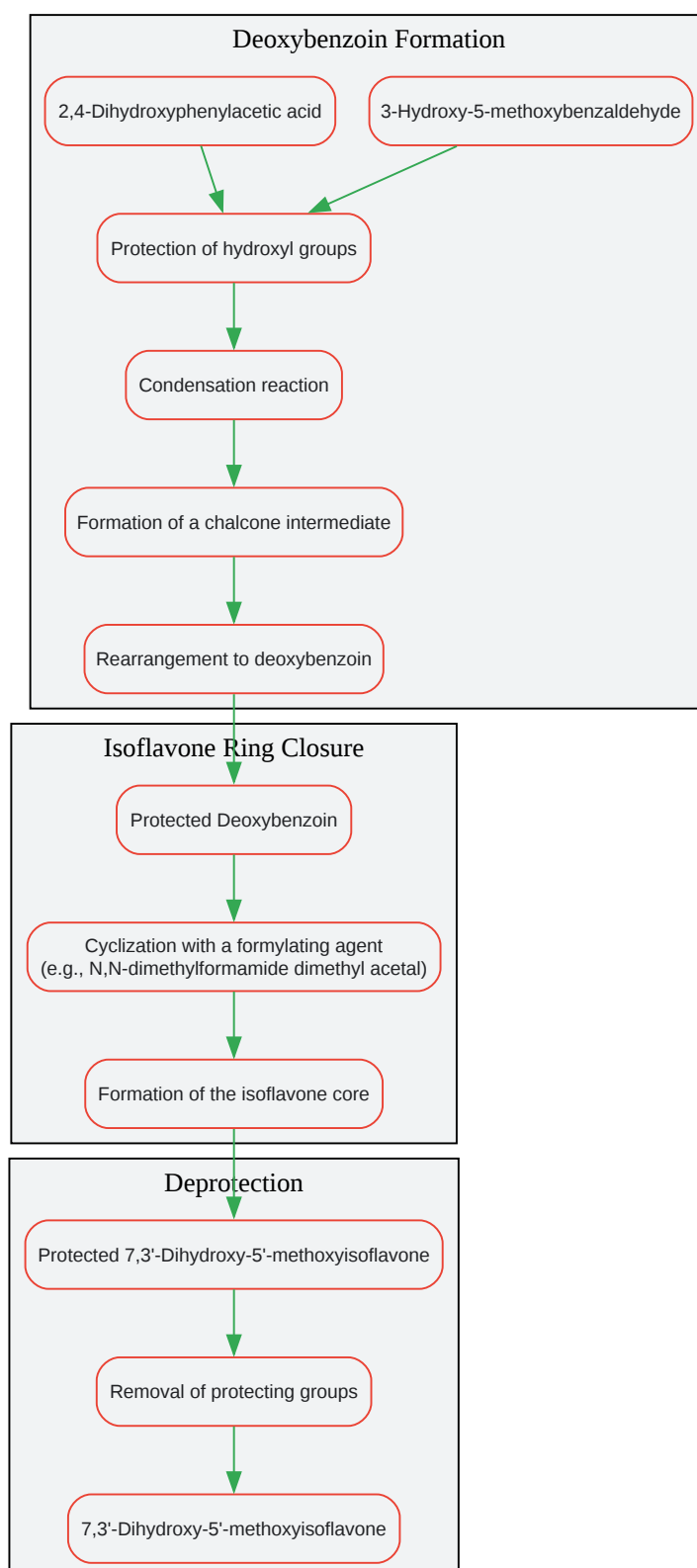
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Fig. 1: General workflow for the isolation of **7,3'-Dihydroxy-5'-methoxyisoflavone**.

Synthesis

While a specific synthesis for **7,3'-Dihydroxy-5'-methoxyisoflavone** has not been detailed in the literature, a plausible synthetic route can be devised based on established methods for isoflavone synthesis, such as the deoxybenzoin route.

Proposed Synthetic Workflow



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Fig. 2: Proposed synthetic pathway for 7,3'-Dihydroxy-5'-methoxyisoflavone.

Biological Activity and Potential Signaling Pathways

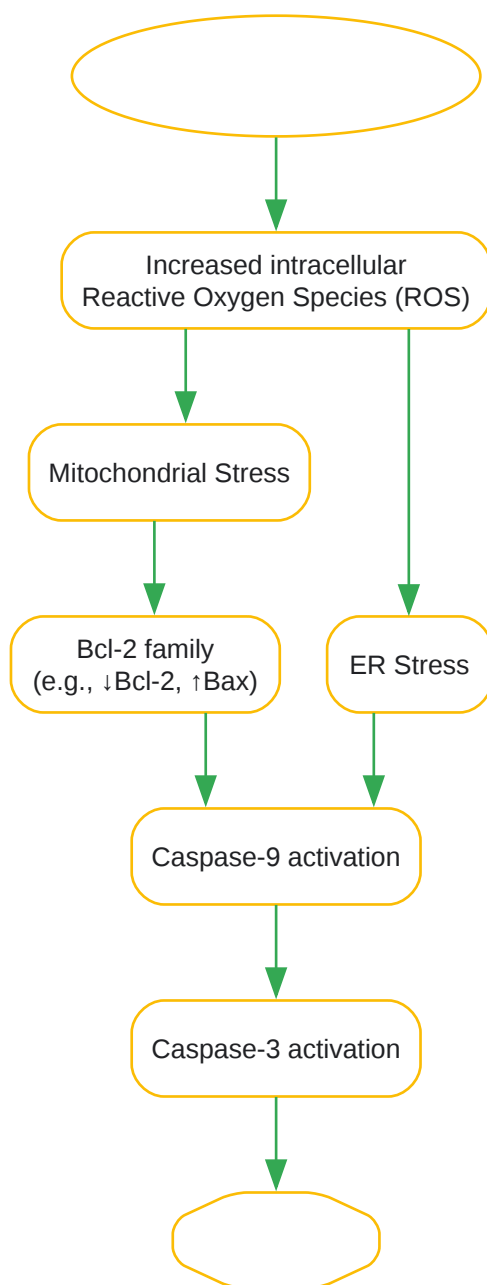
Direct experimental evidence for the biological activity of **7,3'-Dihydroxy-5'-methoxyisoflavone** is not yet available. However, based on the known activities of isoflavones isolated from *Pterocarpus soyauxii* and other structurally similar flavonoids, it is plausible that this compound exhibits antioxidant, anti-inflammatory, and anticancer properties.

Potential Anticancer Effects

Many isoflavones have been shown to induce apoptosis (programmed cell death) in cancer cells through the modulation of various signaling pathways. A potential mechanism involves the induction of reactive oxygen species (ROS), leading to cellular stress and the activation of apoptotic cascades.

Hypothesized Apoptosis Induction Signaling Pathway

The following diagram illustrates a generalized signaling pathway by which isoflavones can induce apoptosis in cancer cells.



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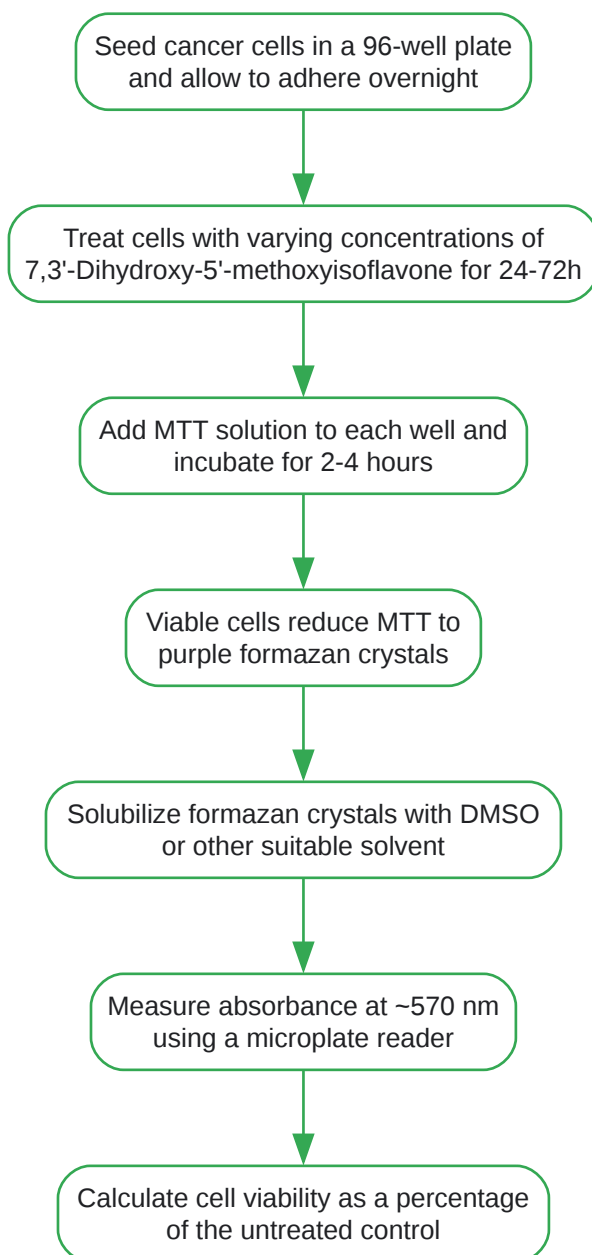
Fig. 3: Hypothesized signaling pathway for isoflavone-induced apoptosis.

Experimental Protocols for Biological Evaluation

To investigate the potential biological activities of **7,3'-Dihydroxy-5'-methoxyisoflavone**, the following standard experimental protocols are recommended.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability.



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Fig. 4: Workflow for the MTT cell viability assay.

Western Blot Analysis for Apoptosis Markers

Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Protocol Steps:

- **Protein Extraction:** Lyse treated and untreated cells to extract total protein.
- **Protein Quantification:** Determine the protein concentration of each lysate to ensure equal loading.
- **SDS-PAGE:** Separate proteins by size using polyacrylamide gel electrophoresis.
- **Protein Transfer:** Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
- **Blocking:** Block the membrane to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP).
- **Secondary Antibody Incubation:** Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
- **Detection:** Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
- **Analysis:** Quantify band intensity and normalize to a loading control (e.g., β -actin or GAPDH).

Conclusion

7,3'-Dihydroxy-5'-methoxyisoflavone is a naturally occurring isoflavonoid with potential for further scientific investigation. While a complete experimental profile is not yet established, this guide provides a solid foundation for researchers by summarizing its known properties, offering plausible methods for its isolation and synthesis, and outlining standard protocols for evaluating its biological activity. The hypothesized involvement in apoptosis signaling pathways warrants further investigation to elucidate its precise mechanisms of action and to explore its potential as a therapeutic agent.

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References

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